molecular formula C8H10 B13544889 1-Ethynylspiro[2.3]hexane

1-Ethynylspiro[2.3]hexane

Cat. No.: B13544889
M. Wt: 106.16 g/mol
InChI Key: ADHFOTUEJNOJKL-UHFFFAOYSA-N
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Description

1-Ethynylspiro[23]hexane is a unique organic compound characterized by its spirocyclic structure, which includes a hexane ring fused with an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynylspiro[2.3]hexane typically involves the reaction of spiro[2.3]hexane derivatives with ethynylating agents. One common method includes the use of lithium diisopropylamide or potassium tert-butylate in tetrahydrofuran (THF) as solvents . These conditions facilitate the prototropic isomerization of spiro[2.3]hexane derivatives into the desired ethynylated product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and limited demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethynylspiro[2.3]hexane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: Hydrogenation of the ethynyl group can yield alkanes.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alkanes.

Scientific Research Applications

1-Ethynylspiro[2.3]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynylspiro[2.3]hexane involves its interaction with molecular targets through its ethynyl and spirocyclic moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.3]hexane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    Bicyclo[2.1.1]hexane: Another spirocyclic compound with different ring strain and reactivity.

    1,2-Dimethylspiro[2.3]hexane: Similar structure but with methyl groups instead of an ethynyl group.

Uniqueness

1-Ethynylspiro[2.3]hexane is unique due to its ethynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic chemistry and various research applications .

Properties

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

2-ethynylspiro[2.3]hexane

InChI

InChI=1S/C8H10/c1-2-7-6-8(7)4-3-5-8/h1,7H,3-6H2

InChI Key

ADHFOTUEJNOJKL-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC12CCC2

Origin of Product

United States

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